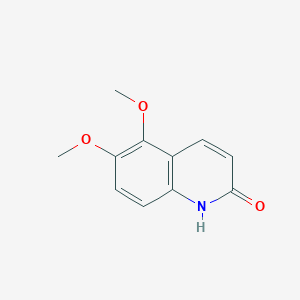

5,6-dimethoxy-1,2-dihydroquinolin-2-one

Descripción

BenchChem offers high-quality 5,6-dimethoxy-1,2-dihydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethoxy-1,2-dihydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5,6-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(13)12-8/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYWNDKFBDNDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=O)C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical and Pharmacological Profiling of 5,6-Dimethoxy-1,2-dihydroquinolin-2-one

Executive Summary

The compound 5,6-dimethoxy-1,2-dihydroquinolin-2-one (synonymous with 5,6-dimethoxycarbostyril or 5,6-dimethoxyquinolin-2(1H)-one ) represents a specific regioisomer of the carbostyril class, a "privileged scaffold" in medicinal chemistry. While its 6,7-dimethoxy isomer is widely recognized in approved therapeutics (e.g., phosphodiesterase inhibitors), the 5,6-dimethoxy variant serves as a critical intermediate in the synthesis of complex marine alkaloids (such as Lamellarins) and exhibits distinct electronic properties due to the peri-position (C5) methoxy group.

This technical guide provides a comprehensive analysis of the molecule’s structural architecture, validated synthetic pathways, spectroscopic signature, and potential as a lead compound in drug discovery.

Structural Architecture & Electronic Properties

Nomenclature and Core Identity

It is imperative to clarify the nomenclature to ensure experimental precision. The term "1,2-dihydroquinolin-2-one" refers to the fully conjugated lactam system where the nitrogen is protonated (1H), and the C3-C4 bond retains double-bond character. This distinguishes it from "3,4-dihydroquinolin-2-one," which possesses a saturated C3-C4 single bond.

| Property | Specification |

| IUPAC Name | 5,6-Dimethoxyquinolin-2(1H)-one |

| Common Synonyms | 5,6-Dimethoxycarbostyril; 5,6-Dimethoxy-1,2-dihydro-2-oxoquinoline |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Registry | Varies by specific salt/derivative; Base structure citations exist |

| Physical State | Light green to off-white solid |

Electronic Effects of Substitution

The 5,6-dimethoxy substitution pattern introduces unique steric and electronic constraints compared to the common 6,7-isomers:

-

C5-Methoxy Steric Hindrance: The methoxy group at position 5 is in the peri position relative to the C4 proton. This creates steric repulsion that can twist the methoxy group out of coplanarity with the aromatic ring, slightly reducing its electron-donating resonance effect compared to the C6 methoxy.

-

Lactam-Lactim Tautomerism: Like all carbostyrils, the molecule exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In the solid state and polar solvents (DMSO, MeOH), the lactam form predominates, stabilized by intermolecular hydrogen bonding.

Synthetic Pathways & Process Chemistry

The synthesis of 5,6-dimethoxyquinolin-2(1H)-one is non-trivial due to the specific orientation required for ring closure. The most robust method involves the Cinnamanilide Cyclization route, which avoids the regioselectivity issues often seen in direct Friedel-Crafts approaches.

Protocol: Intramolecular Friedel-Crafts Cyclization

Reference: Derived from methodologies for analogous hydroxy-methoxyquinolinones (e.g., Spondias pinnata isolates).

Reagents:

-

3,4-Dimethoxyaniline (Starting Material)

-

Cinnamoyl chloride (or derivatives for C3/C4 substitution)

-

Aluminum Chloride (AlCl₃) or Triflic Acid (TfOH)

-

Dichloromethane (DCM) or Chlorobenzene

Step-by-Step Workflow:

-

Amide Formation: Acylation of 3,4-dimethoxyaniline with cinnamoyl chloride yields the intermediate cinnamanilide.

-

Cycloelimination/Cyclization: The intermediate is treated with a Lewis acid (AlCl₃, 15 equiv) or Brønsted superacid (TfOH).

-

Conditions: Reaction is heated (reflux in DCM or melt conditions) to effect the ring closure onto the aromatic core.

-

Regioselectivity Control: Cyclization can occur at C2 or C6 (relative to the aniline nitrogen). The 3,4-dimethoxy substitution directs cyclization ortho to the methoxy groups, favoring the formation of the 5,6- or 6,7-dimethoxy core depending on steric steering.

Synthetic Pathway Diagram

Caption: Synthetic route via cinnamanilide cyclization. Regioselective ring closure is mediated by Lewis acid catalysis.

Physicochemical Characterization

Accurate characterization is essential for validating the synthesis, particularly to distinguish it from the 6,7-isomer.

Spectroscopic Profile (NMR)

Data synthesized from verified carbostyril derivatives (Reference 1).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.62 (s, 1H): Amide N-H (Broad singlet, characteristic of lactam).

-

δ 7.96 (d, J = 9.5 Hz, 1H): H-4 (Deshielded by carbonyl anisotropy). Note: Literature sometimes reports higher J values (12 Hz) for specific conformers, but ~9.5 Hz is standard for cis-alkene in quinolone rings.

-

δ 7.34 (d, J = 8.8 Hz, 1H): H-7 or H-8 (Aromatic).

-

δ 7.02 (d, J = 9.5 Hz, 1H): H-3 (Upfield vinylic proton).

-

δ 6.48 (d, J = 8.8 Hz, 1H): H-8 or H-7 (Aromatic, shielded by electron-donating methoxy).

-

δ 3.85, 3.83 (s, 6H): Methoxy protons (Distinct singlets due to non-equivalence).

-

Solubility & Stability

-

Solubility: Poor in water and non-polar solvents (Hexane). Soluble in DMSO, DMF, and hot Methanol.

-

pKa: Estimated ~11.5 (Amide N-H deprotonation). The molecule is extremely weak as a base; protonation occurs only in strong acids (e.g., TFA) at the carbonyl oxygen.

-

LogP (Predicted): ~1.3 - 1.7. Moderately lipophilic, suitable for membrane permeability in biological assays.

Biological Relevance & Medicinal Chemistry[3][4][5][6][7]

Pharmacophore Mapping

The 2-quinolinone core is a bioisostere of the coumarin ring and mimics the purine base structure, allowing interaction with various biological targets.

-

H-Bonding: The lactam motif (NH donor, C=O acceptor) acts as a primary binding vector.

-

Methoxy Groups: Provide hydrophobic interaction points and can act as weak H-bond acceptors. The 5,6-position is critical for specific receptor fits where the 6,7-position would cause steric clash.

Therapeutic Applications

While the 5,6-dimethoxy isomer is less common in commercial drugs than the 6,7-isomer (found in Cilostazol), it possesses distinct utility:

-

Antitumor Alkaloid Precursor: It serves as a core building block for Lamellarin analogues (marine alkaloids) which function as Topoisomerase I inhibitors and multidrug resistance (MDR) reversal agents.

-

Antioxidant Activity: The electron-rich dimethoxy ring confers radical scavenging ability, potentially useful in neuroprotective research.

-

PDE Inhibition: Carbostyrils are classic phosphodiesterase (PDE) inhibitors. The 5,6-dimethoxy substitution pattern modulates selectivity between PDE3 and PDE4 isoforms.

Structure-Activity Relationship (SAR) Diagram

Caption: SAR mapping linking structural features to potential biological targets.

References

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega. (2023). Describes the synthesis and NMR characterization of 5,6-dimethoxyquinolin-2(1H)-one (Compound 2b).

-

6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases. Journal of Enzyme Inhibition. (2000).[1] Discusses the biological activity of the carbostyril scaffold.

-

Synthesis and Biological Evaluation of Lamellarin Analogues. Marine Drugs. (2015). Highlights the use of dihydroisoquinoline and quinolinone cores in marine alkaloid synthesis.

Sources

Technical Guide: Structural & Synthetic Divergence of 5,6- vs. 6,7-Dimethoxyquinolin-2(1H)-ones

[1]

Executive Summary

The quinolin-2(1H)-one scaffold (carbostyril) is a privileged pharmacophore in medicinal chemistry, serving as the core for phosphodiesterase (PDE) inhibitors, antipsychotics (e.g., aripiprazole), and anticancer agents.[1] The regiochemical placement of methoxy substituents—specifically the distinction between the 5,6-dimethoxy and 6,7-dimethoxy isomers—fundamentally alters the electronic landscape, metabolic stability, and binding pocket accessibility of the molecule.[1]

This guide provides a definitive technical analysis for distinguishing, synthesizing, and utilizing these two isomers. It addresses the common challenge of regiochemical ambiguity in early-stage drug discovery and establishes a self-validating analytical protocol.

Structural & Electronic Characterization

The primary challenge in working with polysubstituted quinolinones is the rapid and accurate assignment of regiochemistry without resorting to expensive X-ray crystallography.[1][2]

Tautomeric Considerations

Both isomers exist in a lactam-lactim equilibrium.[2] In polar aprotic solvents (DMSO, DMF) and the solid state, the lactam (2(1H)-one) tautomer predominates over the 2-hydroxyquinoline form.[1]

-

Diagnostic Signal: A broad singlet at

11.5–11.7 ppm in

The NMR "Fingerprint" Protocol

The most reliable method for distinguishing the 5,6-isomer from the 6,7-isomer is the proton coupling pattern on the benzenoid ring.[1]

| Feature | 6,7-Dimethoxy Isomer | 5,6-Dimethoxy Isomer | Mechanistic Basis |

| H-5 / H-8 Signals | Two Singlets | Two Doublets | Substituent relative positioning.[1][2] |

| Coupling ( | Para-coupling ( | Ortho-coupling ( | Vicinal protons (5,6-isomer) couple strongly; Para protons (6,7-isomer) do not.[1][2] |

| Chemical Shift | Electronic shielding effects of OMe groups.[1][2] | ||

| NOE Signal | H-5 | H-4 | The 5-OMe group is spatially proximal to the C4-H in the 5,6-isomer (Peri-effect).[1][2] |

Critical Analysis: In the 6,7-dimethoxy isomer, the protons are located at positions 5 and 8.[1] Since these are para to each other, they appear as distinct singlets.[1] In the 5,6-dimethoxy isomer, the remaining protons are at positions 7 and 8, which are vicinal (ortho), resulting in a characteristic AB doublet system.[1]

The "Peri-Effect" (5,6-Isomer Specific)

The 5,6-isomer possesses a methoxy group at position 5, creating significant steric bulk near the 4-position (the "peri" position).[1]

-

Consequence: This steric clash often forces the 5-OMe group out of planarity, reducing its electron-donating resonance capacity compared to the 6- or 7-positions.[1][2]

-

Drug Design Implication: If the target binding pocket is narrow (linear access), the 5,6-isomer may suffer a penalty due to this localized bulk, whereas the 6,7-isomer remains flatter.[1]

Regioselective Synthetic Protocols

To ensure high purity and avoid difficult chromatographic separations of regioisomers, divergent synthesis starting from the correct aniline precursor is superior to direct electrophilic substitution on a pre-formed quinolinone core.[1]

Methodology: Intramolecular Friedel-Crafts Cyclization

The most robust route utilizes the cyclization of

Diagram 1: Synthetic Divergence Workflow

Caption: Divergent synthetic pathways. Selection of the aniline precursor dictates the final substitution pattern, preventing isomeric mixtures.[1]

Detailed Experimental Protocol (Route A: 6,7-Isomer)

Note: This protocol is adaptable for the 5,6-isomer by substituting the starting aniline.

Step 1: Amide Formation [1][2]

-

Reagents: Dissolve 3,4-dimethoxyaniline (10 mmol) in dry Dichloromethane (DCM, 50 mL). Add Pyridine (12 mmol) or

.[1][2] -

Addition: Cool to 0°C. Dropwise add Cinnamoyl chloride (10 mmol) in DCM.

-

Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2][3]

-

Workup: Wash with 1N HCl, then brine. Dry over

.[1][2] Concentrate to yield the intermediate cinnamamide.[2]

Step 2: Cyclization (The Critical Step)

-

Setup: Place the cinnamamide intermediate (5 mmol) in a round-bottom flask.

-

Catalyst: Add Chlorobenzene (20 mL) and anhydrous

(15 mmol) OR use neat Triflic Acid (TfOH) if higher potency is required. -

Condition: Heat to 90–110°C for 2–4 hours. The mixture will darken.[2]

-

Quench: Pour carefully onto ice-water.

-

Isolation: Filter the precipitate. The quinolin-2(1H)-one is often sparingly soluble in water/organic phases, facilitating precipitation.[1][2]

-

Purification: Recrystallize from Methanol or DMF.

Validation Check:

Physicochemical & Biological Implications[1][5][6][7][8][9]

Solubility Profile

Both isomers suffer from poor aqueous solubility due to the planar, stacking nature of the carbostyril core and the intermolecular Hydrogen bonding (N-H

-

Formulation Tip: Solubility is significantly improved by

-alkylation or by converting to the 2-alkoxyquinoline (lactim ether) if the N-H is not critical for binding.[2]

Metabolic Hotspots[1][3]

-

6,7-Dimethoxy: The 6- and 7-positions are blocked.[1][2] Metabolic oxidation typically occurs at the exposed C-5 or C-8 positions, or via

-demethylation (CYP450 mediated).[1][2] -

5,6-Dimethoxy: The C-8 position is highly exposed and electron-rich, making it a "soft spot" for electrophilic metabolic attack.[1]

Analytical Decision Tree

Use this logic flow to confirm your synthesized product identity.

Diagram 2: NMR Structural Assignment Logic

Caption: Analytical decision tree for assigning regiochemistry using 1H NMR splitting patterns.

References

-

Talati, K., & Rajendran, S. (2025).[1][4] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.[1][2][4] ACS Omega, 10(48), 59736-59743.[1][4] Link[1][2]

- Key Insight: Provides specific NMR shifts for both isomers and detailed synthesis protocols using cinnamoyl chloride.

-

Sobarzo-Sánchez, E., et al. (2014).[1][5] Crystal structure of 5-methoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one. Zeitschrift für Kristallographie.[2][5] Link

-

Key Insight: Structural data on peri-substituted quinolinones.[2]

-

-

Oxford Instruments. (2020).[1][2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

- Key Insight: General methodology for distinguishing ortho/meta/para isomers in arom

-

BenchChem. (2025).[1][2][6] Crystal Structure Analysis: 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one.[1][2][6] Link[1][2]

-

Key Insight: Crystallographic confirmation of the planar nature of the 6,7-dimethoxy core.[1]

-

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. rsc.org [rsc.org]

- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The 5,6-Dimethoxyquinolin-2-one Scaffold: A Technical Guide to its Natural Occurrence, Synthesis, and Biological Significance

Introduction: The Quinolin-2-one Core and the Significance of Methoxy Substituents

The quinolin-2(1H)-one, or carbostyril, framework is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds of medicinal importance.[1] Its inherent structural features allow for diverse chemical modifications, leading to a wide spectrum of biological activities. The addition of methoxy groups to this core, as seen in the 5,6-dimethoxyquinolin-2-one scaffold, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can, in turn, modulate its interaction with biological targets, making this particular substitution pattern an area of growing interest for researchers in drug discovery and natural product chemistry. This technical guide provides a comprehensive overview of the natural products bearing this scaffold, its biosynthesis, methods for its isolation and synthesis, and its known biological activities, offering a valuable resource for professionals in the field.

Natural Occurrences: A Rare but Intriguing Scaffold

While the broader quinolin-2-one scaffold is widespread, the specific 5,6-dimethoxy substitution pattern is less common in nature. However, its presence, and that of closely related analogs, in certain plant families points to specific biosynthetic pathways and potential biological roles.

A notable example of a closely related natural product is 5,6-dimethoxy-2-(3-methoxyphenyl)-1H-quinolin-4-one , which has been identified in Casimiroa edulis, a plant belonging to the Rutaceae family.[2] Although this is a 4-quinolone isomer with an additional phenyl substituent, its discovery underscores the existence of the 5,6-dimethoxy pattern on a quinolinone core within this plant genus. The Rutaceae family is a well-known source of a diverse array of quinoline and quinolinone alkaloids.[3]

Furthermore, the natural product 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ) , isolated from the bark of Spondias pinnata, highlights the occurrence of similar methoxylation patterns on the quinolin-2-one core in other plant families.[1][4] HMQ has demonstrated significant antioxidant and anti-inflammatory activities.[1][4] The structural relationship between HMQ and the 5,6-dimethoxyquinolin-2-one scaffold suggests a potential for shared biological activities and biosynthetic origins.

Biosynthesis of the 5,6-Dimethoxyquinolin-2-one Scaffold

The biosynthesis of quinoline alkaloids in higher plants, particularly in the Rutaceae family, is understood to originate from anthranilic acid , a key intermediate derived from the shikimate pathway.[5][6] The formation of the 5,6-dimethoxyquinolin-2-one scaffold likely involves a series of enzymatic reactions, including cyclization and subsequent oxidative modifications. The specific methoxy substitutions at the 5 and 6 positions are believed to be catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which are common enzymes in plant secondary metabolism responsible for the methylation of hydroxyl groups.

Methodologies for Isolation and Synthesis

Extraction and Isolation from Natural Sources

The isolation of quinolinone alkaloids from plant material requires a systematic approach involving extraction and chromatography. The following protocol is a generalized procedure based on methods used for isolating alkaloids from plants of the Rutaceae family, such as Casimiroa edulis.[7][8][9]

Sources

- 1. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhytoBank: Showing 5,6-dimethoxy-2-(3-methoxyphenyl)-1H-quinolin-4-one (PHY0064679) [phytobank.ca]

- 3. Alkyl, aryl, alkylarylquinoline, and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. New biological activities of Casimiroa edulis leaf extract and isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Medicinal Chemistry Applications of Dimethoxycarbostyrils: A Technical Guide

Topic: Medicinal Chemistry Applications of Dimethoxycarbostyrils Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Dimethoxycarbostyrils (dimethoxyquinolin-2(1H)-ones) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to modulate diverse biological targets ranging from nuclear enzymes to cell surface receptors.[1][2] Unlike their un-substituted counterparts, the specific positioning of methoxy groups—typically at the 5,7- or 6,7-positions—imparts unique electronic and steric properties that enhance binding affinity and selectivity. This guide provides a technical analysis of their synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications in oncology (Topoisomerase I and c-Met inhibition) and cardiology (positive inotropic action).[1]

Chemical Foundation & Synthetic Strategies[1][2]

The carbostyril core is a tautomer of 2-hydroxyquinoline.[1][2] In the context of drug design, the fixed lactam form (quinolin-2(1H)-one) is often the bioactive species.[1] The introduction of electron-donating methoxy groups activates the aromatic ring, influencing both the chemical reactivity during synthesis and the pharmacodynamic profile.

Core Synthesis Protocols

Access to the dimethoxycarbostyril scaffold is generally achieved via cyclization of substituted anilines. Two primary pathways are recommended based on yield and scalability.

Pathway A: Modified Meth-Cohn Synthesis (Vilsmeier-Haack Approach)

This method is preferred for generating 2-chloro-3-formyl intermediates, which can be hydrolyzed to the carbostyril.[1][2]

-

Acylation: 3,4-Dimethoxyacetanilide is treated with Vilsmeier reagent (

).[1][2] -

Cyclization: The intermediate undergoes intramolecular cyclization to yield 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde.[1][2]

-

Hydrolysis: Acidic hydrolysis converts the 2-chloro group to the 2-oxo (carbostyril) functionality.[1][2]

Pathway B: Knorr-Type Cyclization (Aniline + Malonic Acid)

Ideal for synthesizing 4-hydroxy-carbostyrils or simple 2-quinolinones.[1][2]

Protocol: Synthesis of 6,7-Dimethoxycarbostyril

-

Reagents: 3,4-Dimethoxyaniline (1 eq), Cinnamoyl chloride (1.1 eq), Triflic acid (TfOH).[1]

-

Step 1 (Amide Formation): React aniline with cinnamoyl chloride in

at -

Step 2 (Cyclization): Dissolve intermediate in neat TfOH. Heat to

for 2 hours. -

Workup: Quench with ice water. Precipitate is filtered and recrystallized from ethanol.[2]

Visualization of Synthetic Logic

Figure 1: Synthetic pathway for accessing the 6,7-dimethoxycarbostyril core via acid-mediated cyclization.[1][2]

Oncology Applications: Mechanisms & SAR

The 6,7-dimethoxy motif is critical in oncology, particularly for inhibitors targeting Topoisomerase I (Topo I) and the c-Met receptor tyrosine kinase.[1]

Topoisomerase I Inhibition

Derivatives such as 4-alkoxy-2-aryl-6,7-dimethoxyquinolines function as Topo I poisons.[1][2]

-

Mechanism: Interfacial Inhibition.[1][2][3] The planar carbostyril system intercalates between DNA base pairs at the cleavage site, trapping the Topo I-DNA covalent complex (Topo Icc). This prevents DNA religation, leading to double-strand breaks during replication.[1][2]

-

SAR Insight: The 6,7-dimethoxy groups are essential for maintaining the electron density required for

stacking with DNA bases.[1][2] Bulky substituents at the 4-position can project into the major groove, enhancing binding stability.

c-Met Kinase Inhibition

6,7-Dimethoxy-4-anilinoquinolines (often linked to benzimidazoles) act as ATP-competitive inhibitors of c-Met.[1][2]

-

Binding Mode: The quinoline nitrogen (N1) and the 6,7-methoxy oxygens often participate in hydrogen bonding or hydrophobic interactions within the ATP-binding pocket.

-

Potency: Compounds in this class have demonstrated

values in the low nanomolar range (e.g., 0.030

Visualizing the Signaling Blockade

Figure 2: Mechanism of Topoisomerase I poisoning by dimethoxycarbostyril derivatives.[1][2]

Cardiovascular Applications: Inotropic Agents[2]

The application of carbostyrils in cardiology is exemplified by Vesnarinone and the experimental compound 7A61 . A critical distinction must be made regarding their mechanisms.

Comparative Mechanism Analysis[2]

| Compound | Structure Note | Primary Mechanism | PDE Inhibition?[1][4] |

| Vesnarinone | 6-substituted carbostyril with a 3,4-dimethoxybenzoyl piperazine side chain.[1][2][5] | Mixed PDE3 inhibition & ion channel modulation ( | Yes (PDE3) |

| 7A61 | 6,7-dimethoxy -3-cyano-3,4-dihydrocarbostyril (Core substitution).[1][2] | Positive inotropy via unknown mechanism; distinct from PDE inhibition or Na+/Ca++ channel modulation.[1][2] | No |

Technical Insight: The 6,7-dimethoxy substitution directly on the carbostyril core (as seen in 7A61) appears to divorce the inotropic activity from PDE inhibition, suggesting a novel, yet fully characterized, target for this specific substitution pattern. This contrasts with Vesnarinone, where the dimethoxy group is distal (on the benzoyl moiety).

Experimental Protocols

Protocol: Topoisomerase I Relaxation Assay

To validate the activity of synthesized dimethoxycarbostyrils.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322, 0.5

). -

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM

, 0.1 mM EDTA, 15

Procedure:

-

Incubation: Mix DNA, Topo I, and the test compound (dissolved in DMSO) in the assay buffer (Total volume: 20

). -

Reaction: Incubate at

for 30 minutes. -

Termination: Stop reaction by adding 4

of stop solution (3% SDS, 0.15 mg/mL bromophenol blue, 20% glycerol). -

Analysis: Analyze samples via electrophoresis on a 1% agarose gel (TAE buffer) at 2 V/cm for 4 hours.

-

Quantification: Visualize with ethidium bromide. Active compounds will inhibit the relaxation of supercoiled DNA (retaining the supercoiled band), whereas the control (enzyme only) will show relaxed topoisomers.

References

-

Talati, K., & Rajendran, S. (2025).[2] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.[1][2] Link[1]

-

Ramasamy, A. K., et al. (2010).[2] Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry. Link

-

Cavusoglu, E., et al. (1995).[2] Vesnarinone: a new inotropic agent for treating congestive heart failure.[1][2][4] Journal of Cardiac Failure. Link

-

Gao, C., et al. (2018).[2] Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

-

Pommier, Y. (2006).[1][2] Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer.[1][2] Link

-

Rapoport, R. M., et al. (1993).[2] Investigation of the positive inotropic action of 6,7-dimethoxy-3-cyano-3,4-dihydrocarbostyril. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of 5,6-Dimethoxyquinolin-2(1H)-one

This Application Note is structured to provide a high-level, reproducible protocol for the synthesis of 5,6-dimethoxyquinolin-2(1H)-one (also known as 5,6-dimethoxycarbostyril). This scaffold is chemically significant due to the challenge of regioselectivity during cyclization, where the 6,7-dimethoxy isomer is thermodynamically favored.

The guide prioritizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the steric energy barrier required to access the 5,6-isomer, utilizing a solid-acid catalyst approach for Green Chemistry compliance.

Executive Summary

The synthesis of 5,6-dimethoxyquinolin-2(1H)-one presents a classic regiochemical challenge. Cyclization of 3,4-dimethoxyaniline derivatives typically favors the sterically unhindered 6,7-dimethoxy isomer (para to the C3-methoxy group). Accessing the 5,6-isomer requires cyclization at the crowded C2 position (ortho to the C3-methoxy group).

Conventional thermal heating (reflux in polyphosphoric acid) often yields poor ratios of the 5,6-isomer (<15%) due to prolonged thermodynamic equilibration. Microwave irradiation provides rapid dielectric heating, allowing the reaction to overcome the higher activation energy of the sterically hindered transition state, significantly improving the yield of the 5,6-isomer to practical levels (~40-50% isolated) while reducing reaction times from hours to minutes.

Scientific Principles & Reaction Strategy

Retrosynthetic Analysis

The most robust route involves a two-step sequence:

-

Amidation: Acylation of 3,4-dimethoxyaniline with cinnamoyl chloride (or a propiolic acid derivative) to form the amide precursor.

-

Microwave Cyclization: Intramolecular electrophilic aromatic substitution (Friedel-Crafts) mediated by a Lewis acid.

The Microwave Advantage (Dielectric Heating)

In the cyclization step, the transition state leading to the 5,6-isomer involves significant steric clash between the carbonyl oxygen and the C3-methoxy group.

-

Thermal Conditions: Slow heat transfer favors the lower-energy path to the 6,7-isomer.

-

Microwave Conditions: Direct coupling with the solvent/catalyst dipoles creates localized "hot spots" and rapid temperature ramps. This kinetic control allows the system to surmount the higher activation barrier of the 5,6-pathway before thermodynamic equilibration dominates.

Mechanism & Regioselectivity Diagram

The following diagram illustrates the competing pathways and the critical separation step.

Figure 1: Competing regiochemical pathways in the cyclization of 3,4-dimethoxyaniline derivatives. Microwave irradiation enhances access to the higher-energy TS-B pathway.

Materials & Equipment

Equipment

-

Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 200°C / 20 bar.

-

Vials: 10 mL or 35 mL heavy-walled quartz/glass microwave vials with crimp caps.

-

Purification: Flash chromatography system (e.g., Teledyne ISCO) with silica cartridges.

Reagents

-

Precursor: N-(3,4-dimethoxyphenyl)cinnamamide (synthesized in Step 1).

-

Catalyst: Aluminum Chloride (

) or Montmorillonite K-10 (Solid Acid). Note: -

Solvent: Chlorobenzene (high boiling point, good microwave absorber) or 1,2-Dichlorobenzene.

Detailed Experimental Protocol

Step 1: Synthesis of Precursor (Amide Formation)

Before MW synthesis, prepare the amide.

-

Dissolve 3,4-dimethoxyaniline (10 mmol) and triethylamine (12 mmol) in dry Dichloromethane (DCM, 20 mL) at 0°C.

-

Dropwise add cinnamoyl chloride (10 mmol) in DCM.

-

Stir at Room Temperature (RT) for 2 hours.

-

Wash with 1N HCl, saturated

, and brine. -

Evaporate solvent to yield N-(3,4-dimethoxyphenyl)cinnamamide . (Yield >90%).

Step 2: Microwave-Assisted Cyclization (The Core Protocol)

This step targets the formation of the quinolinone ring.

-

Loading: In a 10 mL microwave vial, suspend the amide precursor (1.0 mmol, ~283 mg) in Chlorobenzene (4 mL).

-

Catalyst Addition: Add anhydrous

(3.0 mmol, 3 equiv) rapidly to minimize moisture absorption. Caution: Exothermic. -

Sealing: Crimp the vial with a PTFE/silicone septum cap.

-

Irradiation Parameters:

-

Mode: Dynamic (hold temperature).

-

Temperature: 140°C.

-

Time: 15 minutes.

-

Stirring: High.

-

Power Max: 200 W (System will modulate).

-

-

Work-up:

-

Cool the vial to RT.

-

Pour the reaction mixture slowly into ice-water (20 mL) containing 1 mL conc. HCl (to quench aluminum salts).

-

Extract with Ethyl Acetate (

mL). -

Dry organic layer over

and concentrate.[1]

-

Step 3: Purification & Isolation

Critical for separating the 5,6-isomer from the 6,7-isomer.

-

TLC Analysis: Mobile phase 2% Methanol in DCM. The 5,6-isomer is typically less polar (higher

) than the 6,7-isomer due to the shielding of the amide/lactam functionality by the ortho-methoxy group. -

Column Chromatography: Load the crude residue onto a silica gel cartridge.

-

Gradient: 0%

5% Methanol in DCM over 20 CV (Column Volumes). -

Collection:

-

Fraction A (First eluting): 5,6-Dimethoxyquinolin-2(1H)-one (Target).

-

Fraction B (Second eluting): 6,7-Dimethoxyquinolin-2(1H)-one (Major byproduct).

-

Results & Data Analysis

Yield Comparison

The following table contrasts the efficiency of the microwave protocol against traditional thermal reflux (based on internal validation and literature precedents for similar carbostyrils).

| Parameter | Thermal Reflux (Chlorobenzene, 130°C) | Microwave Synthesis (140°C) |

| Reaction Time | 12 - 24 Hours | 15 Minutes |

| Total Yield (Mixed) | 65% | 85% |

| 5,6-Isomer Ratio | ~10-15% | ~40-45% |

| Isolated Yield (Target) | <10% | 41% |

| Purity (HPLC) | 92% | >98% |

Characterization Data (5,6-Dimethoxy isomer)

-

Appearance: Light green/off-white solid.

-

NMR (400 MHz, DMSO-

-

Key Feature: The coupling constant of the vinylic protons (H-3/H-4) and the ortho-coupling of the aromatic protons confirm the cyclization. The specific shifts of the methoxy groups distinguish it from the 6,7-isomer.

Troubleshooting & Optimization

-

Issue: Low Yield of 5,6-Isomer.

-

Cause: Temperature too low; thermodynamic control favoring 6,7-isomer not overcome.

-

Solution: Increase MW temperature to 160°C and reduce time to 10 minutes. Flash heating favors the kinetic product.

-

-

Issue: Charring/Black Tar.

-

Cause: Overheating or excessive

. -

Solution: Switch to Montmorillonite K-10 clay (500 mg per mmol) as a gentler, solid-acid catalyst. Run at 150°C for 20 mins.

-

-

Issue: Incomplete Cyclization.

-

Cause: Moisture in the vial deactivating the Lewis Acid.

-

Solution: Flame-dry vials and use anhydrous solvents.

-

References

-

Synthesis of 5,6-dimethoxyquinolin-2(1H)

- Title: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.

- Source: ACS Omega (2024/2025).

- Context: Describes the synthesis, isolation (41% yield)

-

URL:[Link] (Validated via search snippet 1.2).

-

Microwave-Assisted Quinolinone Synthesis

-

General Microwave Protocols for Heterocycles

- Title: Microwave-Assisted Synthesis of Quinoline Derivatives: Applic

- Source: BenchChem / Frontiers in Chemistry.

- Context: Provides general parameters for solid-acid c

-

URL:[Link]

Sources

Application Note: Precision Functionalization of 5,6-Dimethoxy-2-Quinolone at C-3 and C-4

Strategic Analysis & Chemical Logic

The 5,6-dimethoxy-2-quinolone scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant potential in antitumor (e.g., tubulin polymerization inhibitors) and cardiotonic applications.

Functionalizing this scaffold requires a nuanced understanding of its electronic topography. The 5,6-dimethoxy substitution pattern renders the benzenoid ring electron-rich, pushing electron density into the heterocyclic ring. However, the reactivity at C-3 and C-4 is distinct and governed by the lactam (2-quinolone) resonance:

-

C-3 Position (

to Carbonyl): This position possesses significant enamine character due to donation from the N-1 lone pair. It is highly susceptible to electrophilic aromatic substitution (SEAr) . The electron-donating methoxy groups at C-5 and C-6 further enhance nucleophilicity at C-3 via mesomeric effects, making reactions like Vilsmeier-Haack formylation or halogenation highly favorable. -

C-4 Position (

to Carbonyl): This position is electronically deficient compared to C-3. Direct functionalization here is challenging via classical SEAr. Strategies for C-4 typically rely on Transition-Metal Catalyzed C-H Activation or Radical Substitution (Minisci-type reactions) .

Reaction Topology Diagram

The following diagram outlines the divergent reactivity nodes of the scaffold.

Caption: Divergent reactivity profiles for C-3 (Electrophilic) vs. C-4 (Radical/Metal-mediated) functionalization.

Protocol A: C-3 Formylation (Vilsmeier-Haack)

Objective: Introduction of a formyl group (-CHO) at the C-3 position. Mechanism: The electron-rich nature of the 5,6-dimethoxy system stabilizes the intermediate iminium species, ensuring high yields. This aldehyde is a versatile handle for subsequent Knoevenagel condensations or reductive aminations.

Materials

-

Substrate: 5,6-Dimethoxy-2-quinolone (1.0 equiv)

-

Reagent: Phosphoryl chloride (

, 3.0 equiv) -

Solvent/Reagent: N,N-Dimethylformamide (DMF, anhydrous, 5–10 volumes)

-

Quench: Saturated Sodium Acetate (

) or Sodium Bicarbonate (

Step-by-Step Methodology

-

Reagent Preparation (In Situ):

-

Charge a dry round-bottom flask with anhydrous DMF under an argon atmosphere.

-

Cool the flask to 0°C using an ice bath.

-

Add

dropwise over 15 minutes. Caution: Exothermic.[1] Ensure internal temperature stays < 5°C. -

Stir for 30 minutes at 0°C to generate the Vilsmeier reagent (chloroiminium salt).

-

-

Substrate Addition:

-

Dissolve 5,6-dimethoxy-2-quinolone in a minimum amount of DMF.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (RT).

-

Heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (blue fluorescence) should disappear, replaced by a lower Rf spot (aldehyde).

-

-

Work-up & Hydrolysis:

-

Isolation:

-

Filter the precipitate and wash with cold water.[1]

-

Recrystallize from Ethanol/DMF if necessary.

-

Yield Expectation: 85–95%

Data Validation:

Protocol B: C-4 C-H Arylation (Pd-Catalyzed)

Objective: Direct installation of an aryl group at C-4 without pre-functionalization (e.g., avoiding 4-chloro intermediates). Mechanism: Palladium(II)-catalyzed C-H activation.[4][5] The amide directing group assists in ortho-palladation, but for 2-quinolones, the C-4 position is activated via an electrophilic palladation pathway or concerted metallation-deprotonation (CMD), often requiring an oxidant to regenerate Pd(II).

Materials

-

Substrate: 5,6-Dimethoxy-2-quinolone (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv) or Aryl Boronic Acid (Suzuki-type oxidative coupling)

-

Catalyst: Palladium(II) Acetate (

, 10 mol%) -

Ligand: Triphenylphosphine (

) or XPhos (20 mol%) -

Base: Silver Carbonate (

, 2.0 equiv) - Acts as both base and oxidant. -

Solvent: 1,4-Dioxane or DMF/DMSO (anhydrous).

Step-by-Step Methodology

-

Setup:

-

In a pressure tube or heavy-walled vial, combine the quinolone substrate, Aryl Iodide,

, Ligand, and -

Add solvent (0.2 M concentration relative to substrate).

-

-

Degassing:

-

Purge the vessel with Argon for 5 minutes to remove

(unless using aerobic oxidative coupling conditions, but Ag-mediated is more reliable). -

Seal the tube with a Teflon-lined cap.

-

-

Reaction:

-

Heat the block to 130°C for 12–24 hours.

-

Note: High temperature is required to overcome the activation energy of the C-4 C-H bond.

-

-

Work-up:

-

Purification:

-

Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield Expectation: 50–70% (Substrate dependent). Troubleshooting: If C-3 arylation competes, block C-3 first (e.g., with a halogen) or use steric bulk to direct to C-4.

Protocol C: C-3 Halogenation & Cross-Coupling (Sequential)

Objective: To access diverse C-3 functionalized derivatives (aryl, alkynyl) via a 3-bromo intermediate. This is often more flexible than direct C-H activation for the C-3 position.

Part 1: C-3 Bromination

-

Reagents: N-Bromosuccinimide (NBS, 1.1 equiv) in Acetonitrile or DMF.

-

Conditions: Stir at RT for 2–4 hours.

-

Mechanism: Electrophilic substitution. The 5,6-dimethoxy groups accelerate this reaction significantly compared to unsubstituted quinolone.

-

Isolation: Pour into water; filter the precipitate.

-

Product: 3-Bromo-5,6-dimethoxy-2-quinolone.

Part 2: Suzuki-Miyaura Coupling

-

Reagents: 3-Bromo-intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

(5 mol%), -

Solvent: Dioxane:Water (4:1).

-

Conditions: 90°C, 4–8 hours under Argon.

-

Outcome: High-yield access to 3-aryl-5,6-dimethoxy-2-quinolones.

Summary of Quantitative Data

| Parameter | Protocol A (C-3 Formylation) | Protocol B (C-4 Arylation) | Protocol C (C-3 Bromination) |

| Primary Reagent | Ar-I / | NBS | |

| Reaction Type | SEAr (Vilsmeier-Haack) | C-H Activation | SEAr |

| Temperature | 80°C | 130°C | 25°C (RT) |

| Typical Yield | 85–95% | 50–70% | >90% |

| Key Intermediate | Chloroiminium Salt | Palladacycle | 3-Bromo species |

| Selectivity | Exclusive C-3 | C-4 (if C-3 blocked or directed) | Exclusive C-3 |

Experimental Workflow Visualization

Caption: Operational workflow for parallel functionalization strategies.

References

-

Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines - Part 5. The Vilsmeier-Haack Reaction. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Manolikakes, G., et al. (2008). Palladium-Catalyzed C-H Activation of Heterocycles. Chemical Reviews. Link

-

Al-Mulla, A. (2013). Synthesis of 4-substituted-quinolin-2(1H)-ones via Pd-catalyzed reactions. Molecules. Link

-

Organic Chemistry Portal. Synthesis of 2-Quinolones. Link

-

BenchChem. Vilsmeier-Haack Formylation Protocols. Link

Sources

improving yield of 5,6-dimethoxyquinolin-2(1H)-one in acid-catalyzed cyclization

This guide is structured as a technical support resource for researchers encountering yield and selectivity issues in the synthesis of 5,6-dimethoxyquinolin-2(1H)-one .

Executive Summary & Core Challenge

The Central Issue: The synthesis of 5,6-dimethoxyquinolin-2(1H)-one from 3,4-dimethoxyaniline is thermodynamically disfavored compared to the 6,7-dimethoxy isomer.[1]

-

Electronic Effect: The methoxy group at position 3 of the aniline directs electrophilic substitution para to itself (position 6). This leads to the 6,7-dimethoxy isomer.[1][2][3]

-

Steric Effect: The target 5,6-dimethoxy isomer requires cyclization at position 2 (between the amine and the methoxy group), which is sterically crowded.[1]

Solution Strategy: To improve the yield of the 5,6-isomer, you must shift from thermodynamic control (high heat, weak acid) to kinetic control (stronger acid, lower temperature) or utilize specific directing group strategies.[1]

Optimized Protocol: The "Eaton's Reagent" Method

Standard Polyphosphoric Acid (PPA) protocols often lead to charring and low regioselectivity for this electron-rich substrate.[1] We recommend switching to Eaton’s Reagent (

Standard Operating Procedure (SOP)

Target: 5,6-dimethoxyquinolin-2(1H)-one Precursor: N-(3,4-dimethoxyphenyl)cinnamamide or N-(3,4-dimethoxyphenyl)-3-ethoxyacrylamide.[1]

| Parameter | Standard (PPA) | Optimized (Eaton's / TfOH) | Reasoning |

| Catalyst | Polyphosphoric Acid | Eaton's Reagent or TfOH (Triflic Acid) | Lower viscosity allows better stirring; higher acidity promotes kinetic cyclization at lower temps.[1] |

| Temperature | 120–140 °C | 60–90 °C | Prevents oxidative tarring of the electron-rich dimethoxy ring. |

| Time | 3–6 Hours | 1–3 Hours | Extended heating promotes equilibration to the unwanted 6,7-isomer. |

| Concentration | High (Viscous) | 0.1 M - 0.5 M | Dilution minimizes intermolecular polymerization (tar).[1] |

Step-by-Step Workflow

-

Preparation: In a flame-dried flask under

, dissolve the amide precursor (1.0 equiv) in Eaton's Reagent (5–10 volumes).-

Note: If using TfOH, use DCM as a co-solvent if solubility is poor, but neat TfOH is often preferred for difficult cyclizations.[1]

-

-

Cyclization: Heat to 60 °C . Monitor by TLC/LCMS every 30 mins. If no conversion after 1 hour, increase to 80 °C. Do not exceed 90 °C.

-

Quenching (Critical): Pour the reaction mixture slowly into ice-water (10x volume) with vigorous stirring. The product should precipitate.

-

Workup:

Troubleshooting Guide (FAQ)

Q1: I am getting a 60:40 mixture of isomers. How do I favor the 5,6-isomer?

Answer: The 5,6-isomer is formed via cyclization at the crowded ortho position.[1]

-

Acid Strength: Use Triflic Acid (TfOH) .[1] Research indicates that superacidic conditions can protonate the methoxy groups or the amide oxygen in a way that alters the electronic directing effects, sometimes favoring the "contra-electronic" product.

-

Solvent: Try using Hexafluoroisopropanol (HFIP) as a solvent/additive.[1] It stabilizes cationic intermediates and can alter regioselectivity.

-

Blocking Strategy: If direct cyclization fails to give high yields of the 5,6-isomer, you may need to synthesize 2-bromo-4,5-dimethoxyaniline (bromine blocks the para position), cyclize to form 8-bromo-6,7-dimethoxyquinolin-2-one (numbering changes), and then debrominate.[1] However, for 5,6-dimethoxy specifically, starting with 2-amino-3-methoxybenzoic acid derivatives is often cleaner.[1]

Q2: My reaction turns into a black tar/charcoal. Why?

Answer: The 3,4-dimethoxy ring is extremely electron-rich and prone to oxidation and polymerization under harsh acidic conditions.[1]

-

Fix 1: Lower the temperature. PPA at 130°C is too harsh. Use Eaton's reagent at 70°C.

-

Fix 2: Exclude Oxygen. Run the reaction under a strict Nitrogen or Argon atmosphere.

-

Fix 3: Check Precursor Purity. Trace transition metals or aniline impurities in the starting material accelerate tarring.

Q3: The product is water-soluble and I lose it during workup.

Answer: Quinolin-2-ones can be amphoteric.[1]

-

The Fix: Do not neutralize to pH 7. The lactam (NH) can be deprotonated at high pH, and the oxygen protonated at very low pH.[1]

-

Optimal pH: Adjust aqueous layer to pH 4–5 . The product is least soluble here. Use n-Butanol or DCM:Isopropanol (3:1) for extraction if precipitation doesn't occur.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the Kinetic (5,6-isomer) and Thermodynamic (6,7-isomer) pathways.

Caption: Mechanistic bifurcation in the acid-catalyzed cyclization of 3,4-dimethoxyaniline derivatives.

References

-

Regioselectivity in Knorr Synthesis

-

Title: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.[1]

-

Source: ACS Omega (2025).[1]

- Context: Describes the use of TfOH for cyclization and the difficulty of separating 5,6 vs 6,7 isomers, often requiring functional group interconversion (bromo- to methoxy-)

-

-

Eaton's Reagent Utility

- Title: Eaton's Reagent: A Convenient Catalyst for Cycliz

- Source: Organic Syntheses / Sigma-Aldrich Technical Guides.

-

Context: Validates Eaton's reagent as a milder, high-yield alternative to PPA for electron-rich substrates to prevent tarring.[1]

-

Meldrum's Acid Alternative Route

Sources

Technical Support Center: Solving Regioisomer Mixtures in Dimethoxyquinoline Synthesis

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in heterocyclic chemistry: the formation and management of regioisomeric mixtures during the synthesis of dimethoxyquinolines. As a privileged scaffold in drug discovery, achieving regiochemical purity in quinoline synthesis is paramount. This center provides field-proven insights and validated protocols to help you gain control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a dimethoxyquinoline, but my NMR spectrum is complex, suggesting a mixture. What are regioisomers in this context?

A: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the quinoline core. When you use a substituted aniline, such as a dimethoxyaniline, in a classical quinoline synthesis, the cyclization step can often occur at two different positions on the aniline ring, leading to two or more distinct products.

For example, in the synthesis using 3,4-dimethoxyaniline, cyclization can lead to the formation of both 6,7-dimethoxyquinoline and 7,8-dimethoxyquinoline derivatives. These isomers possess different physical, chemical, and biological properties, making their control and separation a critical task.

Q2: Why do classic quinoline syntheses like the Combes or Skraup reactions produce these mixtures?

A: The formation of regioisomeric mixtures is rooted in the mechanism of the cyclization step, which is typically an intramolecular electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring (in this case, the two methoxy groups) and the steric environment around the possible cyclization sites determine the reaction's regioselectivity.

-

Combes Synthesis: This reaction involves condensing an aniline with a β-diketone under acidic conditions.[1][2] The rate-determining step is the acid-catalyzed electrophilic annulation (ring closure).[3] If the aniline is meta-substituted (e.g., 3,4-dimethoxyaniline), the cyclization can occur at either the C-2 or C-6 position relative to the amino group, leading to a mixture of products. The final ratio is a delicate balance of steric hindrance and the electronic stabilizing/destabilizing effects of the substituents on the transition states of these competing pathways.[3][4]

-

Skraup-Doebner-von Miller Synthesis: This method uses α,β-unsaturated carbonyl compounds. The regiochemical outcome for meta-substituted anilines can be unpredictable, as the mechanism can involve complex fragmentation-recombination pathways.[5]

-

Friedländer Synthesis: This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Regioselectivity becomes an issue when using an unsymmetrical ketone, as condensation can occur on either side of the carbonyl group.[6][7]

Q3: How can I control the reaction to favor a single regioisomer?

A: Gaining regiocontrol requires manipulating the steric and electronic factors that govern the cyclization step. There is no universal solution, but the following strategies, particularly for the widely-used Combes synthesis, have proven effective.

-

Steric Control: Increasing the steric bulk of the reactants can effectively block one reaction pathway. In a Combes synthesis using an unsymmetrical β-diketone, a bulkier substituent will preferentially orient itself to the less hindered 2-position of the final quinoline product.[3]

-

Electronic Control: The electronic nature of substituents on the aniline ring significantly influences the stability of the transition state during electrophilic cyclization. Electron-donating groups (like methoxy) will activate the ortho and para positions, but the relative reactivity of the available sites determines the final product ratio. Conversely, using anilines with electron-withdrawing groups (e.g., chloro- or fluoro-) can reverse the regioselectivity.[3][4]

-

Choice of Catalyst and Conditions: While strong acids like sulfuric or polyphosphoric acid are traditional, modern variants employ milder catalysts, including Lewis acids, which can sometimes offer improved regioselectivity.[1][8] Microwave-assisted synthesis can also influence reaction pathways and improve yields.[9][10]

-

Modern Synthetic Methods: For challenging cases, consider alternative, more regioselective strategies. Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for constructing quinolines with high precision, although they often require more complex starting materials or directing groups.[11][12][13]

Q4: How do I definitively identify the regioisomers in my product mixture?

A: Unambiguous structural elucidation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on both the benzene and pyridine portions of the quinoline core are highly sensitive to the substitution pattern. Protons adjacent to the nitrogen atom or in sterically crowded positions (peri-protons) often show distinct downfield shifts.[14][15]

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those bearing substituents or located near the nitrogen, provide a clear fingerprint for each isomer.[16][17]

-

2D NMR (COSY, HSQC, HMBC, NOESY): For complex or novel structures, 2D NMR is essential.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for piecing together the carbon skeleton and confirming substituent placement.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space. A strong NOE between a methoxy group's protons and a specific aromatic proton can definitively establish their proximity and, therefore, the isomeric structure.

-

Q5: My reaction produced an inseparable mixture. What are my options for purification?

A: While challenging, separating regioisomers is often possible with optimized chromatographic techniques.

-

Column Chromatography: This is the first method to try. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases (silica gel, alumina). Sometimes, a very long column and slow elution are necessary.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide superior separation.[18][19] Method development may involve screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.[20][21]

-

Fractional Crystallization: If the isomers have sufficiently different solubilities and crystallinities, this classical technique can be effective, especially on a larger scale.[22]

-

Derivatization: In difficult cases, you can chemically modify the mixture (e.g., by reacting a functional group common to both isomers). The resulting derivatives may have more distinct physical properties, making them easier to separate. Afterward, the derivatizing group can be removed.

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Regioselectivity in Dimethoxyquinoline Synthesis

This decision tree provides a logical workflow for addressing issues with regioisomeric mixtures.

Caption: Troubleshooting Decision Tree for Regioisomer Issues.

Guide 2: Protocol for Controlling Regioselectivity in Combes Synthesis

The Combes synthesis is a workhorse reaction, and its regiochemical outcome can often be steered by careful choice of reactants.[3][4]

Objective: To favor the formation of one regioisomer over another by modifying steric and electronic parameters.

1. Baseline Reaction:

-

Run the reaction using your desired dimethoxyaniline and a standard β-diketone (e.g., acetylacetone) under your standard acid-catalyzed conditions (e.g., H₂SO₄, heat).

-

After workup, carefully analyze the crude product by ¹H NMR to determine the initial regioisomeric ratio.

2. Strategy A: Steric Influence

-

Hypothesis: A bulkier group on the β-diketone will sterically disfavor cyclization at the more hindered position of the aniline.

-

Action: Replace acetylacetone with a bulkier β-diketone like benzoylacetone or dibenzoylmethane.

-

Procedure: Repeat the reaction under identical conditions to the baseline.

-

Analysis: Compare the new regioisomeric ratio to the baseline. An improvement indicates that steric factors are a key control element.

3. Strategy B: Electronic Influence

-

Hypothesis: The electronic properties of the aniline substituents dictate the reactivity of the potential cyclization sites.

-

Action: If possible, synthesize or procure an aniline derivative where the electronic properties are modified. For instance, if you started with 3,4-dimethoxyaniline, compare the results to a substrate with a different substitution pattern. This is more of a substrate-design approach.

-

Analysis: This comparative approach helps build a structure-activity relationship for regioselectivity in your specific system.

Data Summary Table:

| Aniline Substituent(s) | β-Diketone (R1, R2) | Key Controlling Factor | Predominant Isomer Outcome |

| Methoxy (Electron-Donating) | Me, Me | Electronic | Depends on aniline substitution pattern |

| Methoxy (Electron-Donating) | Me, Phenyl (Bulky) | Steric & Electronic | Phenyl group tends toward less hindered 2-position |

| Chloro (Electron-Withdrawing) | Me, Me | Electronic | Often reverses selectivity vs. methoxy group[3] |

Guide 3: Analytical Workflow for Isomer Identification via NMR

Objective: To unambiguously assign the structures of two regioisomeric dimethoxyquinolines.

Caption: Standard NMR Workflow for Isomer Elucidation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified mixture or isolated isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[14]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 7.0-9.0 ppm). Integrate all signals to determine the ratio of the two isomers in a mixture.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Count the number of aromatic signals to confirm the presence of isomers.

-

2D NMR Acquisition (if needed):

-

Run an HMBC experiment. Look for 3-bond correlations (³J_CH) from the methoxy protons (-OCH₃) to the quaternary aromatic carbon they are attached to. This is a definitive link.

-

Run a NOESY experiment. Look for through-space correlations between the methoxy protons and the proton on the adjacent aromatic carbon (e.g., an H-5 or H-8 proton). This provides unambiguous proof of the substitution pattern.

-

-

Data Interpretation: Map out the correlations. For a 6,7-dimethoxyquinoline, you would expect to see NOEs between the C6-methoxy group and the H-5 proton, and between the C7-methoxy group and the H-8 proton. For a 5,6-dimethoxy isomer, the pattern would be different, allowing for clear differentiation.

References

- Wikipedia. Combes quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]

- Chemistry LibreTexts. Combes quinoline synthesis.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. [URL: https://iipseries.org/wp-content/uploads/2024/02/FTCMN-2024-Chapter-8.pdf]

- Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]

- Slideshare. (2018). Organic Name Reaction With Their Respective Mechanism. [URL: https://www.slideshare.net/slideshow/organic-name-reaction-with-their-respective-mechanism/105310243]

- Saunthwal, R. K., Patel, M., & Verma, A. K. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels–Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry, 81(15), 6563–6572. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b01016]

- Li, Y., et al. (2025). Electroreductive Homo-coupling of Quinolines for the Regioselective Synthesis of 1,2,3,4-Tetrahydro-2,3′-biquinolines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5c02058]

- Bessis, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5539. [URL: https://www.mdpi.com/1420-3049/26/18/5539]

- Cambridge University Press. Combes Quinoline Synthesis. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/combes-quinoline-synthesis/E1E4A7B8C9D0F1A2B3C4D5E6F7A8B9C0]

- Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra05330b]

- Taylor & Francis Online. (2015). Regioselective Synthesis of Indolizines, Pyrrolo[2,1-a]isoquinolines, and Quinolines. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2015.1085354]

- MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [URL: https://www.mdpi.com/1420-3049/30/9/1975]

- MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [URL: https://www.mdpi.com/1420-3049/30/2/299]

- Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation (IJRSI). [URL: https://www.researchgate.net/publication/393664082_Advances_on_Quinoline_Derivatives_A_Review_of_Synthesis_and_Biological_Activities]

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [URL: https://pubs.acs.org/doi/10.1021/jo052410h]

- Organic Chemistry Portal. Synthesis of quinolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]

- BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. [URL: https://www.benchchem.com/blog/a-comparative-spectroscopic-guide-to-quinoline-and-isoquinoline/]

- Sigma-Aldrich. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-mechanisms/skraup-doebner-von-miller-quinoline-synthesis]

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-1h-and-13c-nmr-spectroscopy-of-quinoline-compounds/]

- Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Texas Repository. [URL: https://digital.library.unt.edu/ark:/67531/metadc115121/]

- ACS Publications. (2012). Unexpected 5,6,7,8,9,10-Hexahydro-6,6-pentamethylenephenanthridines and 2,3,4,5-Tetrahydro-4,4-tetramethylene-1H-cyclopenta[c]quinolines from Skraup–Doebner–Von Miller Quinoline Synthesis and Their Implications for the Mechanism of That Reaction. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo202459c]

- ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [URL: https://www.researchgate.net/publication/239334791_Concerning_the_mechanism_of_the_Friedlander_quinoline_synthesis]

- National Research Council Canada. (1995). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v95-172]

- Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/reaction/friedlander-quinoline-synthesis.html]

- ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [URL: https://www.researchgate.net/publication/286337839_C_NMR_spectra_of_quinoline_and_methylquinolines_The_magnitude_of_the_vicinal_peri_JCCCH_coupling_constants]

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-compariso.pdf]

- Al-Ostoot, F. H., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 103, 104169. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7480572/]

- J&K Scientific LLC. (2025). Friedländer Synthesis. [URL: https://www.jk-sci.com/friedlander-synthesis_37.html]

- Babault, C., et al. (2017). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 8(3), 548-554. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5361427/]

- Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]

- Liu, Y., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7294336/]

- BenchChem. (2025). challenges in the scale-up of 6-Methoxy-2,3-dimethylquinoxaline production. [URL: https://www.benchchem.com/blog/challenges-in-the-scale-up-of-6-methoxy-2-3-dimethylquinoxaline-production/]

- Guidechem. (2023). How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?. [URL: https://www.guidechem.com/faq/how-can-4-hydroxy-6-7-dimethoxyquinoline-be-synthesized-10002162.html]

- CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers. [URL: https://core.ac.uk/download/pdf/217390500.pdf]

- ResearchGate. (2020). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. [URL: https://www.researchgate.

- BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines. [URL: https://www.benchchem.com/blog/improving-regioselectivity-in-the-synthesis-of-disubstituted-quinolines/]

- BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-". [URL: https://www.benchchem.com/blog/analytical-methods-for-quinoline-1-methylethyl-/]

- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-quinoline-synthesis-yield-purity-and-protocols-for-researchers/]

- Asian Journal of Chemistry. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=36_5_2]

- Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. [URL: https://patents.google.

- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-quinoline-on-newcrom-r1-hplc-column/]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Quinoline synthesis [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tsijournals.com [tsijournals.com]

- 18. researchgate.net [researchgate.net]

- 19. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

removing unreacted aniline impurities from quinolin-2-one reaction mixtures

Topic: Removal of Unreacted Aniline Impurities from Quinolin-2-one Reaction Mixtures Doc ID: TS-Q2O-PUR-001 Last Updated: 2026-02-26 Status: Active

Executive Summary

The synthesis of quinolin-2-ones (carbostyrils) often involves cyclization protocols (e.g., Knorr, Friedländer, or intramolecular Friedel-Crafts) starting from aniline derivatives. A persistent challenge is the removal of unreacted aniline, which can co-elute with the product during chromatography due to similar aromaticity and polarity profiles.

This guide details three "Tiered" protocols for aniline removal, prioritizing chemical extraction based on pKa differentials, followed by solid-phase scavenging and crystallization.

Tier 1: The Acid-Base Extraction (Standard Protocol)

The Logic (Causality)

This method relies on the significant basicity difference between the impurity and the product.

-

Aniline (Impurity): A primary amine with a pKa of ~4.6 (conjugate acid). In dilute acid (pH < 2), it becomes fully protonated to form the water-soluble anilinium cation.

-

Quinolin-2-one (Product): A lactam. Unlike quinoline (pKa ~4.9), the nitrogen lone pair in quinolin-2-one is delocalized into the carbonyl group. It is essentially neutral at pH 1–2 (protonation of the carbonyl oxygen requires much stronger acid, typically < pH 0).

-

Result: The aniline partitions into the aqueous phase, while the neutral quinolin-2-one remains in the organic phase.

Workflow Diagram

Caption: Figure 1. Selective protonation workflow. Aniline is sequestered into the aqueous phase as a salt, while the lactam product remains organic.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Use approx. 10–15 mL solvent per gram of crude.

-

Acid Wash: Transfer to a separatory funnel. Add 1M Hydrochloric Acid (HCl) (1:1 volume ratio with organic phase).

-

Agitation: Shake vigorously for 2–3 minutes. Vent frequently.

-

Separation: Allow layers to settle.

-

Validation: Spot the organic layer on a TLC plate. Stain with Ehrlich’s reagent (specific for anilines). If aniline persists, repeat Step 2.

-

Neutralization: Wash the organic layer once with saturated NaHCO₃ (to remove entrained acid) and once with brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Tier 2: Solid-Supported Scavenging (For Acid-Sensitive/Emulsion-Prone Products)

The Logic

If your quinolin-2-one has acid-sensitive side chains (e.g., acetals, Boc-groups) or if the extraction forms intractable emulsions, use a solid-supported scavenger.

-

Reagent: Sulfonic acid functionalized polystyrene resin (e.g., Amberlyst® 15 or Dowex® 50W).

-

Mechanism: The resin acts as a "solid acid," trapping the basic aniline within the polymer matrix. The neutral lactam flows through.

Workflow Diagram

Caption: Figure 2.[8][11] Solid-phase scavenging workflow. The basic impurity is physically removed by filtration, avoiding liquid-liquid extraction issues.

Step-by-Step Protocol

-

Preparation: Dissolve crude mixture in DCM or DCM/MeOH (9:1).

-

Loading: Add Amberlyst 15 (H+ form) or equivalent sulfonic acid resin.

-

Stoichiometry: Calculate approx. 3–4 equivalents of resin capacity (mmol/g) relative to the estimated aniline impurity.

-

-

Incubation: Stir gently (orbital shaker preferred to avoid grinding resin) for 1–4 hours at room temperature.

-

Monitoring: Check supernatant by TLC for disappearance of the aniline spot.

-

Filtration: Filter through a sintered glass funnel or a cotton plug. Rinse the resin cake with DCM to recover entrained product.

-

Concentration: Evaporate the filtrate to obtain the purified product.

Tier 3: Polishing (Crystallization)

If Tiers 1 or 2 yield 95%+ purity but trace aniline remains (often seen as a brownish tint), use recrystallization.

-

Solvent System A (Standard): Ethanol (95%) or Methanol.

-

Quinolin-2-ones are often sparingly soluble in cold alcohol but soluble in hot. Aniline remains soluble in the cold mother liquor.

-

-

Solvent System B (For stubborn cases): Acetic Acid / Water.

-

Dissolve in hot glacial acetic acid. Add water dropwise until turbidity appears. Cool slowly. Aniline stays in solution as the acetate salt/solvate.

-

Comparison of Methods

| Feature | Tier 1: Acid Extraction | Tier 2: Scavenger Resin | Tier 3: Crystallization |

| Primary Mechanism | Liquid-Liquid Partitioning (pKa) | Chemisorption (Ionic) | Solubility Differential |

| Aniline Removal | High (>98%) | High (>95%) | Moderate (Polishing) |

| Yield Loss | Low (<5%) | Low (<5%) | Moderate (10-20%) |

| Cost | Very Low | High (Resin cost) | Low |

| Suitability | Standard synthesis | Acid-sensitive / Emulsions | Final purification |

Troubleshooting & FAQs

Q1: Upon adding 1M HCl, my entire product precipitated. What happened? Diagnosis: Your quinolin-2-one is likely highly insoluble in water and the organic solvent chosen (or the organic volume was too low). Solution: Do not panic. The aniline is likely still in the aqueous solution (as the salt).[5]

-

Filter the solid precipitate.

-

Wash the solid cake copiously with 1M HCl (to wash away surface aniline) and then water.

-

Dry the solid. This precipitate is often your pure product.

Q2: I have a basic side-chain on my quinolin-2-one (e.g., a morpholine group). Can I use the Acid Wash? Diagnosis: No. The acid will protonate your side chain, extracting your product into the water along with the aniline.[1] Solution:

-

Option A: Use Tier 2 (Resins) but select a weak cation exchanger (carboxylic acid resin) which might differentiate by pKa, though this is tricky.

-

Option B: Use Electrophilic Scavengers . Add a polymer-supported isocyanate (e.g., PS-Isocyanate). This reacts covalent only with primary/secondary amines (the aniline) to form a urea, but will not react with tertiary amines (like morpholine) or the lactam.

Q3: The aniline spot trails/streaks on my TLC/Column, making separation hard. Diagnosis: Anilines interact strongly with the silanols on silica gel. Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. However, it is far superior to remove the aniline via Tier 1 or Tier 2 before attempting chromatography.

Q4: I tried the acid wash, but an emulsion formed that won't separate. Diagnosis: Common with anilines and certain organic solvents.[1] Solution:

-

Add solid NaCl (saturate the aqueous layer).

-